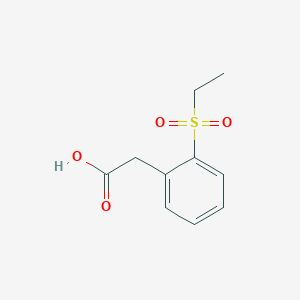

2-(2-(Ethylsulfonyl)phenyl)acetic acid

Description

Significance of Arylacetic Acid Scaffolds in Synthetic Chemistry

Arylacetic acids are fundamental building blocks in organic synthesis, valued for their versatility. chemicalbook.com The carboxylic acid functional group can act as a directing group in chemical reactions, enabling the selective functionalization of the aromatic ring at positions that might otherwise be difficult to access. chemicalbook.com This capability allows chemists to construct complex molecular architectures with high precision.

Furthermore, the arylacetic acid scaffold is a core structural motif found in a wide array of natural products and synthetically important molecules. chemicalbook.com Their utility is demonstrated in various reaction pathways, including:

C-H Activation: The carboxylic acid group can direct the activation of carbon-hydrogen bonds on the aryl ring.

Decarboxylation: The removal of the carboxyl group can be a key step in synthetic sequences.

Nucleophilic Reactions: Both the methylene (B1212753) group (the -CH2- between the ring and the acid) and the carboxylic acid itself can act as nucleophiles. chemicalbook.com

This chemical reactivity makes the arylacetic acid scaffold a valuable precursor for creating diverse and complex molecules. chemicalbook.com

Overview of Phenylacetic Acid Derivatives in Academic Research

Phenylacetic acid and its derivatives are a well-established class of compounds with a broad range of applications and research interests. mdpi.comwikipedia.org Phenylacetic acid itself is a natural substance found in fruits and is also a catabolite of phenylalanine in humans. wikipedia.org In the pharmaceutical industry, the phenylacetic acid structure is a key component of many drugs, including the widely used non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen (B1674241) and diclofenac. mdpi.com It also serves as a starting material for the production of penicillin G. mdpi.comwikipedia.org

Academic research has explored the diverse biological activities of phenylacetic acid derivatives. Studies have investigated their potential as:

Anti-proliferative and anti-tumor agents. mdpi.com

Treatments for neurodegenerative conditions like Alzheimer's disease. mdpi.com

Therapeutics for hyperammonemia, where they assist in the removal of excess ammonia (B1221849) from the bloodstream. wikipedia.org

The development of practical synthetic routes to new phenylacetic acid derivatives remains an active area of research, driven by the potential for discovering novel compounds with valuable biological properties. mdpi.com

Structural Relationship and Research Relevance to Analogous Sulfonylphenylacetic Acids

The ethylsulfonyl group on 2-(2-(Ethylsulfonyl)phenyl)acetic acid significantly influences its electronic properties and spatial arrangement. The research context for this specific molecule is best understood by examining its close structural analogues, which have been the subject of considerable scientific investigation.

2-(2-(Methylsulfonyl)phenyl)acetic acid , the methyl analogue of the title compound, is noted for its potential as an inhibitor of cyclooxygenase (COX) enzymes. evitachem.com This activity makes it a person of interest in the development of new anti-inflammatory drugs. evitachem.com It serves as a versatile building block for synthesizing more complex molecules and is used in research to probe the effects of sulfur-containing functional groups on biological systems. evitachem.com

[4-(Methylsulfonyl)phenyl]acetic acid , a positional isomer, is a particularly significant compound in medicinal chemistry. It is a well-established intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for treating arthritis and pain. chemicalbook.comgoogle.com The synthesis of this isomer from starting materials like 1-(4-methanesulfonyl-phenyl)-ethanone has been thoroughly documented. chemicalbook.comiucr.org Its physical and chemical properties are well-characterized, providing a benchmark for sulfonyl-substituted phenylacetic acids. chemicalbook.comchemsrc.comfishersci.com

Other isomers, such as 3-(Methylsulfonyl)phenylacetic acid , are also available for research, allowing for comparative studies on how the position of the sulfonyl group affects the molecule's properties and biological activity. scbt.comcymitquimica.com Research into a broader class of phenylsulfonyl acetic acid derivatives has identified them as potent agonists for the free fatty acid receptor 1 (FFA1), an attractive target for the treatment of type 2 diabetes. nih.gov

The study of these analogues provides a critical framework for predicting the potential reactivity, biological activity, and synthetic utility of this compound. The data from these related compounds underscores the importance of the sulfonylphenylacetic acid scaffold in modern drug discovery and organic synthesis.

Data on Analogous Sulfonylphenylacetic Acids

Below are interactive tables summarizing key identifiers and properties for important analogues of this compound.

Table 1: 2-(2-(Methylsulfonyl)phenyl)acetic acid

| Property | Value | Reference |

|---|---|---|

| CAS Number | 142336-20-7 | evitachem.com |

| Molecular Formula | C₉H₁₀O₄S | evitachem.com |

| Molecular Weight | 214.24 g/mol | evitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethylsulfonylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-2-15(13,14)9-6-4-3-5-8(9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXINKRXIZLWNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways Toward 2 2 Ethylsulfonyl Phenyl Acetic Acid and Its Derivatives

De Novo Synthesis of 2-(2-(Ethylsulfonyl)phenyl)acetic Acid

The de novo synthesis of this compound is a multi-step process that requires careful planning and execution to ensure high yields and purity of the final product. The synthetic design often involves the sequential construction of the key structural features: the ethylsulfonyl group, the phenyl ring, and the acetic acid moiety.

Multi-step Reaction Sequence Design and Optimization

A hypothetical, yet chemically sound, multi-step reaction sequence for this compound is presented in the table below, drawing parallels from the synthesis of related compounds.

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Thioether Formation | 2-Bromobenzonitrile, Ethanethiol | Sodium hydride (NaH), Tetrahydrofuran (B95107) (THF) | 2-(Ethylthio)phenylacetonitrile |

| 2 | Oxidation | 2-(Ethylthio)phenylacetonitrile | Hydrogen peroxide (H₂O₂), Acetic acid (CH₃COOH) | 2-(Ethylsulfonyl)phenylacetonitrile |

| 3 | Hydrolysis | 2-(Ethylsulfonyl)phenylacetonitrile | Aqueous strong acid (e.g., HCl) or base (e.g., NaOH), Heat | This compound |

Exploration of Precursor Architectures (e.g., Thioethers, Nitriles)

The choice of precursor architecture is a critical strategic decision in the synthesis of this compound. Thioether and nitrile functionalities represent versatile and commonly employed precursors.

Thioethers as Precursors: The ethylthio group (-SEt) serves as an excellent precursor to the target ethylsulfonyl moiety. Starting with a compound bearing an ethylthio group, such as 2-(ethylthio)phenylacetonitrile or ethyl 2-(2-(ethylthio)phenyl)acetate, allows for the introduction of the sulfur atom at an early stage. This thioether can then be selectively oxidized to the sulfone in a later step. The synthesis of the thioether precursor itself can be achieved through various methods, including the reaction of a thiol with an aryl halide. For example, 4-methylthio phenylacetic acid has been prepared from p-halogenated phenylacetic acid derivatives and sodium methyl mercaptide in the presence of a copper catalyst. google.com

Nitriles as Precursors: The nitrile group (-CN) is a valuable precursor to the carboxylic acid functionality. The introduction of a nitrile group, often via nucleophilic substitution with a cyanide salt, provides a stable intermediate that can be carried through several synthetic steps before its conversion to the final carboxylic acid. mdpi.com For instance, the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetonitrile was achieved by reacting the corresponding benzyl (B1604629) bromide with potassium cyanide. mdpi.com This approach allows for the late-stage formation of the carboxylic acid, which can be advantageous if the acidic proton is incompatible with earlier reaction conditions.

Controlled Oxidation Strategies for Sulfonyl Moiety Formation (e.g., Sulfanyl (B85325) to Sulfonyl Conversions)

A key transformation in the synthesis of this compound is the oxidation of the sulfanyl (thioether) group to the sulfonyl (sulfone) group. This oxidation must be carefully controlled to achieve the desired sulfone without over-oxidation or side reactions.

Several oxidizing agents can be employed for this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. The reaction is often carried out in the presence of a catalyst or an activating agent. For example, the oxidation of ethylthio acetonitrile (B52724) to ethylsulfonyl acetonitrile has been achieved using hydrogen peroxide in acetic acid with a catalyst such as sodium tungstate (B81510) hydrate, molybdic acid, or selenic acid. Another example is the synthesis of 2-[4-(methylsulfonyl)phenyl]acetonitrile from 4-methylthiophenylacetonitrile using sodium tungstate and hydrogen peroxide in acetic anhydride.

The choice of solvent and temperature is also crucial for controlling the selectivity of the oxidation. Acetic acid is a frequently used solvent as it can also act as a catalyst. google.com The reaction temperature is typically controlled to prevent runaway reactions and to favor the formation of the sulfone over the intermediate sulfoxide (B87167).

| Oxidizing System | Substrate Example | Product Example | Reference |

| Hydrogen Peroxide / Acetic Acid / Catalyst | Ethylthio acetonitrile | Ethylsulfonyl acetonitrile | google.com |

| Sodium Tungstate / Hydrogen Peroxide / Acetic Anhydride | 4-Methylthiophenylacetonitrile | 2-[4-(Methylsulfonyl)phenyl]acetonitrile | Not explicitly found, but analogous |

Carboxylic Acid Formation via Hydrolysis of Nitrile or Ester Precursors

The final step in many synthetic routes to this compound is the formation of the carboxylic acid group. This is typically achieved through the hydrolysis of a nitrile or an ester precursor.

Hydrolysis of Nitriles: The hydrolysis of a nitrile to a carboxylic acid is a robust and well-established transformation. This reaction can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis often involves heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. mdpi.com Base-catalyzed hydrolysis is typically carried out by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. The hydrolysis of 2-nitro-4-substituted benzyl cyanide to the corresponding phenylacetic acid has been demonstrated using strong acid or strong base. google.com

Hydrolysis of Esters: If an ester precursor, such as ethyl 2-(2-(ethylsulfonyl)phenyl)acetate, is used, the carboxylic acid can be obtained through saponification. This involves treating the ester with a strong base, like sodium hydroxide or potassium hydroxide, in a mixture of water and an organic solvent to form the carboxylate salt, which is then acidified to yield the carboxylic acid. The hydrolysis of phenyl acetate (B1210297), for example, is a well-studied reaction that can be catalyzed by either acid or base. stanford.eduresearchgate.net

Derivatization Strategies for this compound

Once this compound has been synthesized, it can be further modified to create a library of derivatives with potentially new and interesting properties. Esterification is a common derivatization strategy.

Esterification Reactions and Their Regioselectivity

Esterification of this compound involves the reaction of its carboxylic acid group with an alcohol in the presence of a catalyst. The regioselectivity of this reaction is straightforward as there is only one carboxylic acid group to react.

A common method for esterification is the Fischer esterification, which involves heating the carboxylic acid and an excess of the alcohol with a strong acid catalyst, such as sulfuric acid or tosic acid. researchgate.net The reaction is an equilibrium process, and the use of excess alcohol or the removal of water can drive the reaction towards the formation of the ester.

| Esterification Method | Alcohol | Catalyst | Product |

| Fischer Esterification | Methanol (B129727) | Sulfuric Acid (H₂SO₄) | Methyl 2-(2-(ethylsulfonyl)phenyl)acetate |

| Solid Acid Catalysis | Ethanol (B145695) | Amberlyst-15 | Ethyl 2-(2-(ethylsulfonyl)phenyl)acetate |

| Acyl Chloride Formation followed by Alcoholysis | 1. Thionyl Chloride (SOCl₂) 2. Isopropanol | 1. N/A 2. Pyridine | Isopropyl 2-(2-(ethylsulfonyl)phenyl)acetate |

Amidation Pathways and Amine Coupling Reactions

The transformation of the carboxylic acid moiety in this compound into an amide is a fundamental reaction for creating a diverse library of derivatives. This is typically achieved through coupling reactions with primary or secondary amines. The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires the activation of the carboxylic acid. growingscience.com This activation is facilitated by various coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting nucleophilic attack by the amine.

Commonly employed coupling agents include carbodiimides, such as N,N′-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Another class of highly effective reagents is uronium-based catalysts, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which facilitates amide bond formation under mild conditions. growingscience.com More recently, sulfuryl fluoride (B91410) (SO2F2) has been identified as a highly efficient mediating reagent for the direct coupling of carboxylic acids and amines at room temperature, offering a broad scope and high yields. rsc.org

The general pathway involves the reaction of this compound with a selected amine in an appropriate aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), in the presence of the coupling agent and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. growingscience.com

Table 1: Examples of Amidation Reactions

| Amine Reactant | Coupling Agent/System | Resulting Amide Product |

| Aniline | EDC/HOBt | N-phenyl-2-(2-(ethylsulfonyl)phenyl)acetamide |

| Benzylamine | HATU/DIPEA | N-benzyl-2-(2-(ethylsulfonyl)phenyl)acetamide |

| Morpholine | DCC | 4-(2-(2-(ethylsulfonyl)phenyl)acetyl)morpholine |

| Piperidine | SO2F2 | 1-(2-(2-(ethylsulfonyl)phenyl)acetyl)piperidine |

Synthesis of Heterocyclic Derivatives Incorporating the Ethylsulfonylphenylacetic Acid Moiety (e.g., Oxadiazoles)

The this compound scaffold can be incorporated into various heterocyclic systems, with 1,3,4-oxadiazoles being a prominent example due to their significance in medicinal chemistry. nih.gov The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often proceeds via the cyclodehydration of N,N′-diacylhydrazine intermediates. nih.gov

A common synthetic route begins with the conversion of this compound into its corresponding acyl hydrazide. This is achieved by reacting the acid with hydrazine (B178648) hydrate. Subsequently, this acyl hydrazide can be coupled with a different carboxylic acid to form an asymmetrical N,N′-diacylhydrazine. The final step involves the intramolecular cyclodehydration of this intermediate, which can be accomplished using a variety of dehydrating agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂). nih.gov

An alternative one-pot approach involves the direct reaction of this compound with a substituted benzohydrazide (B10538) in the presence of a cyclizing agent like POCl₃. This method bypasses the isolation of the diacylhydrazine intermediate, providing a more streamlined synthesis. The resulting compounds are 1,3,4-oxadiazole (B1194373) rings substituted at the 2- and 5-positions, with one substituent being the 2-(ethylsulfonyl)benzyl group derived from the starting acid. nih.gov

Table 2: Synthesis of 1,3,4-Oxadiazole Derivatives

| Second Carboxylic Acid/Hydrazide | Dehydrating/Cyclizing Agent | Resulting 1,3,4-Oxadiazole Product |

| Benzoic acid | POCl₃ | 2-(2-(ethylsulfonyl)benzyl)-5-phenyl-1,3,4-oxadiazole |

| 4-Chlorobenzohydrazide | PPA | 2-(4-chlorophenyl)-5-(2-(ethylsulfonyl)benzyl)-1,3,4-oxadiazole |

| Isonicotinic acid | SOCl₂ | 2-(2-(ethylsulfonyl)benzyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole |

| 4-Nitrobenzoic acid | (CF₃SO₂)₂O | 2-(2-(ethylsulfonyl)benzyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |

Advanced Synthetic Methodologies and Catalyst Applications

Application of Organometallic Reagents (e.g., Grignard Reagents) in Related Syntheses

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are powerful carbon-based nucleophiles used for forming new carbon-carbon bonds. libretexts.org However, they are also strong bases and will react with acidic protons. Consequently, they cannot be used directly with carboxylic acids like this compound, as a simple acid-base reaction would occur, deprotonating the acid and consuming the reagent. libretexts.orgyoutube.com

To utilize these reagents for addition to the carbonyl carbon, the carboxylic acid must first be converted into a non-acidic derivative, such as an ester or an acyl chloride. youtube.com When an excess of a Grignard reagent is reacted with an ester derivative, for example, methyl 2-(2-(ethylsulfonyl)phenyl)acetate, a sequential two-step addition occurs. The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate from which the methoxide (B1231860) is eliminated to yield a ketone. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol where two identical R groups from the Grignard reagent have been added. libretexts.org

Table 3: Reaction of Grignard Reagents with Ethyl 2-(2-(ethylsulfonyl)phenyl)acetate

| Grignard Reagent (RMgX) | Intermediate Ketone | Final Tertiary Alcohol Product (after workup) |

| Methylmagnesium bromide (CH₃MgBr) | 1-(2-(ethylsulfonyl)phenyl)propan-2-one | 2-(2-(ethylsulfonyl)phenyl)-3-methylbutan-2-ol |

| Phenylmagnesium bromide (C₆H₅MgBr) | 1-(2-(ethylsulfonyl)phenyl)-2-phenylethan-1-one | 1-(2-(ethylsulfonyl)phenyl)-2,2-diphenylethan-1-ol |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | 1-(2-(ethylsulfonyl)phenyl)butan-2-one | 3-(2-(ethylsulfonyl)benzyl)-3-pentanol |

Investigation of Cross-Coupling Reactions for Aryl-Aryl and Aryl-Alkyl Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds, enabling significant structural modifications. core.ac.uk To apply these methods to the this compound core, the phenyl ring must first be functionalized with a suitable group, typically a halide (I, Br) or a triflate, to act as the electrophilic partner in the catalytic cycle.

For instance, a brominated derivative, such as 2-(5-bromo-2-(ethylsulfonyl)phenyl)acetic acid, could be synthesized and then subjected to a Suzuki-Miyaura cross-coupling reaction. This reaction involves coupling the aryl bromide with an organoboron reagent, like an arylboronic acid, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃ or K₂CO₃). nih.gov This methodology allows for the strategic formation of a biaryl linkage, connecting the ethylsulfonylphenylacetic acid core to another aromatic or heteroaromatic ring system. Similarly, other cross-coupling reactions like Heck, Stille, or Kumada couplings could be employed with appropriately functionalized substrates to introduce diverse alkyl or aryl substituents. core.ac.uk

Table 4: Hypothetical Suzuki Coupling of 2-(5-bromo-2-(ethylsulfonyl)phenyl)acetic acid

| Arylboronic Acid | Palladium Catalyst | Resulting Biaryl Product |

| Phenylboronic acid | Pd(PPh₃)₄ | 2-(4'-(ethylsulfonyl)-[1,1'-biphenyl]-3-yl)acetic acid |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | 2-(4'-(ethylsulfonyl)-4-methoxy-[1,1'-biphenyl]-3-yl)acetic acid |

| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | 2-(2-(ethylsulfonyl)-5-(thiophen-2-yl)phenyl)acetic acid |

| Pyridine-3-boronic acid | Pd(PPh₃)₄ | 2-(2-(ethylsulfonyl)-5-(pyridin-3-yl)phenyl)acetic acid |

Development of Optimized Reaction Conditions and Catalyst Systems (e.g., Fluoboric Acid on Silica (B1680970) Gel)

Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign methodologies. This includes the use of solid-supported catalysts that can be easily recovered and reused. Fluoboric acid adsorbed on silica gel (HBF₄–SiO₂) has emerged as a highly efficient and reusable heterogeneous catalyst for a variety of organic transformations. koreascience.kr

This catalyst system has demonstrated effectiveness in reactions such as acylation of phenols, thiols, and amines, as well as in the synthesis of thiomorpholides, often under solvent-free conditions. lookchem.comnih.gov Its advantages include high yields, short reaction times, ease of product isolation, and low cost. nih.gov A patented process for a related compound, 4-methylsulphonyl phenylacetic acid, utilizes HBF₄–SiO₂ as a catalyst in a modified Willgerodt-Kindler reaction, highlighting its utility in synthesizing molecules with the sulfonyl phenylacetic acid framework. patsnap.com

In the context of this compound, HBF₄–SiO₂ could be applied to optimize key transformations. For instance, it could serve as an excellent catalyst for the esterification of the acid with various alcohols or for the acylation of amines to form amides, potentially under neat (solvent-free) conditions at room temperature. The ability to recover the catalyst by simple filtration and reuse it without significant loss of activity makes it a prime candidate for developing greener and more economical synthetic routes. nih.govresearchgate.net

Table 6: Advantages of HBF₄–SiO₂ as a Catalyst System

| Feature | Description | Relevance to Synthesis |

| High Efficiency | Catalyzes reactions to give high yields in short timeframes. nih.gov | Reduces processing time and increases throughput. |

| Heterogeneous Nature | Solid support allows for easy separation from the reaction mixture. | Simplifies workup procedures, avoiding aqueous washes. |

| Reusability | The catalyst can be recovered and reused multiple times. nih.gov | Lowers overall catalyst cost and reduces chemical waste. |

| Mild Conditions | Often effective at room temperature and under solvent-free conditions. researchgate.net | Reduces energy consumption and solvent use, aligning with green chemistry principles. |

| Versatility | Active in various reactions including acylation and C-S bond formation. lookchem.comresearchgate.net | Can be applied to multiple steps in a synthetic sequence involving the target molecule. |

Comparative Analysis of Synthetic Efficiencies and Yields with Existing Methods

The synthesis of this compound and its analogs, which are valuable intermediates in the pharmaceutical industry, can be achieved through various chemical pathways. An analysis of these methods reveals significant differences in their efficiencies, yields, and adherence to the principles of green chemistry. Key approaches include the Willgerodt-Kindler reaction, hydrolysis of benzyl cyanides, and carbonylation of benzyl chlorides.

The Willgerodt-Kindler reaction is a notable method for converting aryl alkyl ketones into the corresponding thioamides, which can then be hydrolyzed to produce phenylacetic acids. wikipedia.orgorganic-chemistry.org This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine. wikipedia.orgresearchgate.net A modified, two-step procedure starting from 4-methylsulfonyl acetophenone, which applies the principles of the Willgerodt-Kindler reaction, has been reported to achieve a high total yield of approximately 85% for the corresponding phenylacetic acid. This represents a significant improvement over previously documented yields of 52% for similar transformations.

Another established route is the hydrolysis of benzyl cyanide. This method involves heating the cyanide precursor with sulfuric acid to yield phenylacetic acid. researchgate.net While a straightforward process, reported yields are typically in the range of 77.5% to 80%. researchgate.net A variation of this approach involves the carbonylation of benzyl chloride derivatives, which has been shown to produce phenylacetic acids in yields as high as 95% under optimized conditions using a palladium catalyst.

A multi-step synthesis for complex phenylacetic acid derivatives has also been detailed, where the final step, a titanium (IV)-catalyzed hydrolysis of an acetamide (B32628) intermediate, proceeds with a high yield of 85%. mdpi.com While this applies to a more complex derivative, it highlights the efficiency of specific, modern catalytic methods.

The following table provides a comparative overview of these synthetic methodologies for phenylacetic acid derivatives.

Table 1: Comparative Analysis of Synthetic Methods for Phenylacetic Acid Derivatives

| Method | Starting Material | Key Reagents/Conditions | Reported Yield (%) |

|---|

This comparative analysis demonstrates that while traditional methods like cyanide hydrolysis offer reliable routes, modern catalytic approaches such as palladium-catalyzed carbonylation and improved protocols for the Willgerodt-Kindler reaction can offer significantly higher yields and efficiencies. The choice of synthetic route will often depend on the specific substitution pattern of the target molecule, cost of starting materials, and scalability of the process.

Principles of Sustainable Synthesis in the Context of this compound Production

The production of pharmaceutical intermediates like this compound is increasingly guided by the principles of sustainable or "green" chemistry. This approach aims to minimize the environmental impact of chemical manufacturing by focusing on atom economy, reducing waste, using safer chemicals and solvents, and improving energy efficiency. pharmafeatures.com Applying these principles to the synthesis of this specific compound involves a critical evaluation of every aspect of the production process, from the selection of solvents to the management of reagents and waste streams. pharmafeatures.comwisdomlib.org

Solvents constitute a major portion of the waste generated in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. rsc.org Therefore, careful solvent selection is a cornerstone of green chemistry. In the synthetic routes for analogous phenylacetic acids, several organic solvents are commonly employed, including tetrahydrofuran (THF), methanol, ethanol, and ethyl acetate.

From a green chemistry perspective, these solvents have varying profiles. Alcohols like methanol and ethanol are often considered more environmentally benign than other options. Ethyl acetate is also a preferred solvent due to its relatively low toxicity and biodegradability. However, THF is recognized as a less desirable solvent due to safety concerns and difficulties in its disposal and recycling.

The goal is to replace hazardous solvents with greener alternatives without compromising reaction efficiency. Potential replacements for less desirable solvents like THF include 2-methyl-THF, which is derived from renewable resources and has a more favorable environmental profile, or cyclopentyl methyl ether (CPME). In some cases, reactions can be adapted to run in water, which is the most environmentally friendly solvent. thieme-connect.de For purification steps, using mixtures like ethanol/water for crystallization is a sustainable practice. pharmafeatures.com

Table 2: Green Chemistry Evaluation of Solvents Used in Phenylacetic Acid Synthesis

| Solvent | Typical Use | Green Chemistry Considerations | Potential Greener Alternatives |

|---|---|---|---|

| Tetrahydrofuran (THF) | Reaction medium | Undesirable; safety and disposal concerns | 2-Methyl-THF, CPME, Toluene |

| Methanol | Reaction medium, Crystallization | Acceptable; biodegradable but toxic | Ethanol, Isopropanol |

| Ethyl Acetate | Extraction, Crystallization | Preferred; low toxicity, biodegradable | - |

| Ethanol/Water | Crystallization | Recommended; low environmental impact | - |

Effective waste minimization is a critical component of sustainable synthesis, focusing on reducing, reusing, and recycling materials. numberanalytics.com In the production of this compound and its derivatives, several strategies can be implemented to minimize waste and recycle valuable reagents. researchgate.net

Catalyst recycling is another important consideration. Many modern synthetic methods rely on precious metal catalysts, such as palladium. numberanalytics.com The use of heterogeneous or immobilized catalysts can simplify the recovery process, allowing the catalyst to be filtered off and reused in subsequent batches. numberanalytics.com For example, the use of a silica-gel-supported catalyst in one of the synthetic routes for a related compound points towards the potential for catalyst recycling, a practice that reduces both cost and the environmental burden of heavy metal waste.

Furthermore, process optimization can lead to significant waste reduction. This includes refining reaction conditions to maximize yield and minimize the formation of byproducts. numberanalytics.com Simple operational tactics, such as reusing a distillate fraction containing unreacted starting material in a subsequent reaction run, also contribute to waste minimization and a more circular chemical process. researchgate.net These strategies, when combined, create a more cost-effective and environmentally responsible manufacturing process. pharmtech.com

Chemical Reactivity and Mechanistic Pathways of 2 2 Ethylsulfonyl Phenyl Acetic Acid

Intrinsic Reactivity of the Carboxylic Acid Functional Group

The reactivity of 2-(2-(ethylsulfonyl)phenyl)acetic acid is significantly influenced by its carboxylic acid functional group. This group is the primary site for several fundamental organic reactions, including acid-base chemistry, substitution, and decarboxylation.

The carboxylic acid moiety (-COOH) is inherently acidic due to the polarization of the O-H bond and the ability of the resulting carboxylate anion to be stabilized by resonance. In an aqueous solution, this compound can donate a proton to a base, establishing an equilibrium. This process is a classic Brønsted-Lowry acid-base reaction.

Step 1: Proton Abstraction. A base (B:) abstracts the acidic proton from the hydroxyl group of the carboxylic acid.

Step 2: Formation of Conjugate Acid and Base. This results in the formation of the conjugate acid (BH) and the carboxylate anion of this compound.

These proton transfer events are crucial as they can modulate the molecule's solubility and its ability to participate in subsequent reactions. Processes where electron transfer is coupled to proton transfer, known as proton-coupled electron transfer (PCET), are also fundamental in redox chemistry, although their specific role in this molecule's reactivity is less characterized. strath.ac.ukacs.org

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids and their derivatives. elsevierpure.comsolubilityofthings.com This reaction pathway involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a different nucleophile. The mechanism is not a direct displacement (like an SN2 reaction) but proceeds through a two-step addition-elimination sequence involving a tetrahedral intermediate. acs.orgrsc.org

The general mechanism is as follows:

Nucleophilic Attack: A nucleophile adds to the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. organic-chemistry.org

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group (in this case, -OH, which is often protonated to leave as water under acidic conditions). organic-chemistry.org

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows a general trend, with acid chlorides being the most reactive and amides being the least reactive. rsc.org To facilitate these reactions, the carboxylic acid is often converted into a more reactive derivative. Common transformations for this compound would include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.

Amide Formation: Reaction with an amine, often requiring high temperatures or the use of coupling agents to form an amide.

Acid Chloride Formation: Reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride. wikipedia.org This acyl chloride can then be easily converted to other derivatives.

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Methanol (B129727) (CH₃OH), H⁺ catalyst | Methyl 2-(2-(ethylsulfonyl)phenyl)acetate | Fischer Esterification |

| This compound | Thionyl chloride (SOCl₂) | 2-(2-(Ethylsulfonyl)phenyl)acetyl chloride | Acid Chloride Formation |

| 2-(2-(Ethylsulfonyl)phenyl)acetyl chloride | Ammonia (B1221849) (NH₃) | 2-(2-(Ethylsulfonyl)phenyl)acetamide | Amide Formation |

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). While thermodynamically favorable, the uncatalyzed decarboxylation of simple carboxylic acids is kinetically slow. researchgate.net For aromatic carboxylic acids, this process often requires transition-metal catalysts or specific reaction conditions. The decarboxylation of aryl-acetic acids like the title compound can be challenging but may proceed under forcing conditions, potentially involving the formation of a carbanion intermediate that is subsequently protonated. A related compound, (4-methylsulfonyl)phenyl acetic acid, has been shown to undergo decarboxylation to yield a ketone product in the context of a larger synthesis. organic-chemistry.org

The carboxylic acid group can also be a precursor for the synthesis of ketones. This transformation typically does not proceed directly but involves the conversion of the carboxylic acid into a more suitable intermediate. mdpi.com Common strategies include:

Reaction with Organometallic Reagents: The carboxylic acid can be converted to its lithium carboxylate salt and then treated with an organolithium reagent. This can lead to the formation of a stable tetrahedral intermediate which, upon workup, yields a ketone.

Via Activated Acyl Derivatives: The carboxylic acid can be converted to an acid chloride or a Weinreb amide. These derivatives react with organometallic reagents like Grignard reagents or organocuprates to produce ketones in good yields. mdpi.com

Decarboxylative Coupling: Modern methods involve the photoredox-catalyzed decarboxylative coupling of carboxylic acids with various partners to form C-C bonds, which can be applied to ketone synthesis. organic-chemistry.org

Reactivity of the Phenyl Ring System

The phenyl ring of this compound is an aromatic system that can undergo electrophilic aromatic substitution (EAS). The rate and regioselectivity of these reactions are dictated by the electronic properties of the substituents already present on the ring: the ethylsulfonyl group (-SO₂CH₂CH₃) and the acetic acid moiety (-CH₂COOH).

Substituents on a benzene (B151609) ring influence electrophilic aromatic substitution reactions in two ways: they affect the reaction rate (activation or deactivation) and they determine the position of the incoming electrophile (orientation).

Ethylsulfonyl Group (-SO₂Et): The sulfonyl group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. It strongly deactivates the ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. This makes the ring much less reactive than benzene. The deactivation is most pronounced at the ortho and para positions, making the sulfonyl group a meta-director .

Acetic Acid Moiety (-CH₂COOH): The -CH₂COOH group is considered weakly deactivating. The primary influence is the inductive electron withdrawal by the carboxylic acid group. Because the deactivating effect is not transmitted through a pi system directly attached to the ring, it is less potent than a nitro or sulfonyl group. This group acts as an ortho-, para-director . The directing effect is rationalized by the stability of the carbocation intermediate (sigma complex) formed during the reaction; intermediates for ortho and para attack are less destabilized than the intermediate for meta attack.

When both groups are present on the ring, their combined effects determine the outcome of a reaction like halogenation. The powerful meta-directing and deactivating influence of the ethylsulfonyl group at position 2 will dominate. The weaker ortho-, para-directing -CH₂COOH group is at position 1. An incoming electrophile (E⁺) will preferentially substitute at the positions that are meta to the strongest deactivating group and avoid positions that are sterically hindered.

Considering the positions on the ring:

Position 3: Ortho to -CH₂COOH and ortho to -SO₂Et. Highly deactivated.

Position 4: Para to -CH₂COOH and meta to -SO₂Et. This position is favored.

Position 5: Meta to -CH₂COOH and para to -SO₂Et. Highly deactivated.

Position 6: Ortho to -CH₂COOH and meta to -SO₂Et. This position is also favored, but may be slightly less accessible due to steric hindrance from the adjacent acetic acid side chain.

Therefore, electrophilic aromatic substitution, such as halogenation with Br₂/FeBr₃, is predicted to occur primarily at positions 4 and 6, which are meta to the strongly directing ethylsulfonyl group.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| -CH₂COOH | 1 | Weakly Electron-Withdrawing (Inductive) | Deactivating | Ortho, Para |

| -SO₂CH₂CH₃ | 2 | Strongly Electron-Withdrawing (Inductive & Resonance) | Strongly Deactivating | Meta |

Transformations Involving the Ethylsulfonyl Moiety

The ethylsulfonyl group (-SO₂CH₂CH₃) is a sulfone functional group. Sulfones are generally characterized by high chemical and thermal stability. The sulfur atom is in its highest oxidation state (+6), making it resistant to further oxidation.

The primary role of the ethylsulfonyl moiety in the reactivity of this compound is to act as a strong electron-withdrawing group, influencing the properties of the carboxylic acid and the phenyl ring as described above. Direct chemical transformations of the aryl sulfone group itself are not common and typically require harsh reaction conditions.

One of the main reactions involving the cleavage of the C-S bond in sulfones is reductive desulfonylation . This reaction replaces the sulfonyl group with a hydrogen atom and requires potent reducing agents. Methods for achieving this transformation include:

Dissolving Metal Reductions: Using active metals such as sodium or lithium in liquid ammonia.

Metal Amalgams: Reagents like sodium amalgam (Na/Hg) can effectively cleave the C-SO₂ bond.

Samarium(II) Iodide (SmI₂): A powerful single-electron transfer agent that can be used for the reductive cleavage of sulfones, particularly those activated by adjacent functional groups.

Nickel-Catalyzed Reductive Coupling: Modern methods have been developed for the nickel-catalyzed reductive cross-coupling of aryl sulfones with other electrophiles, which involves the selective cleavage of the C(aryl)-SO₂ bond. acs.org

These reactions proceed via radical or anionic intermediates, and their application would fundamentally alter the structure of the parent molecule by removing the sulfonyl group entirely. Apart from complete removal, the ethylsulfonyl group is largely a spectator in most common organic transformations.

Stability and Potential Redox Reactions of the Sulfonyl Group

The ethylsulfonyl group attached to the phenyl ring is a key determinant of the molecule's electronic properties and stability. Aryl sulfones are known for their high degree of chemical and thermal stability, attributable to the strong carbon-sulfur and sulfur-oxygen bonds and the high oxidation state (+6) of the sulfur atom.

Stability: The sulfonyl group is generally resistant to a wide range of chemical conditions. It is stable in both acidic and basic media and is not susceptible to hydrolysis under normal conditions. This stability makes it a common functional group in pharmaceuticals and materials science. The primary mode of degradation under harsh conditions often involves the cleavage of the carbon-sulfur bond rather than reactions of the sulfonyl group itself.

Redox Reactions:

Oxidation: The sulfur atom in the sulfonyl group is at its highest stable oxidation state. Consequently, the group is inert to further oxidation under standard chemical conditions. The synthesis of such sulfones often proceeds via the oxidation of the corresponding sulfide (B99878) or sulfoxide (B87167), for example, through electrochemical oxidation, confirming the sulfone as the thermodynamic endpoint of oxidation. acs.org

Reduction: While resistant, the sulfonyl group can undergo reduction under forcing conditions. Strong reducing agents can reduce the sulfone to a sulfoxide or sulfide. More commonly, reductive desulfonylation—the complete removal of the SO2 group—can be achieved using specific reagents or catalytic systems. Photoredox catalysis, for instance, can generate sulfonyl radicals from sulfonyl-containing precursors through single-electron reduction, which can then undergo further reactions, including desulfonylation. acs.orgacs.org

The table below summarizes the general stability of the aryl sulfonyl group.

| Condition | Stability/Reactivity | Potential Products |

|---|---|---|

| Strong Oxidizing Agents (e.g., KMnO₄, H₂O₂) | Highly Stable | No reaction at the sulfonyl group |

| Strong Reducing Agents (e.g., LiAlH₄) | Can be reduced | Aryl ethyl sulfoxide, Aryl ethyl sulfide |

| Reductive Desulfonylation Conditions | Susceptible | Biphenyl derivatives (C-S bond cleavage) |

| Aqueous Acid/Base (Moderate) | Highly Stable | No reaction |

| Photoredox Catalysis | Can be activated | Sulfonyl radical intermediates |

Elucidation of Reaction Mechanisms and Kinetic Profiles

The elucidation of reaction mechanisms for molecules like this compound involves a combination of kinetic experiments and computational modeling. Kinetic studies measure how reaction rates change with variables like concentration and temperature to formulate a rate law. acs.orgacs.org This law, in turn, provides insight into the composition of the transition state of the rate-determining step.

Investigation of Rate-Determining Steps and Transition States

In the oxidation of phenylacetic acid by permanganate (B83412) in an acidic medium, studies have suggested that the rate-determining step involves a two-electron loss from the substrate, leading to the formation of a carbocation intermediate. orientjchem.org The transition state for such a process would involve the partial cleavage of a C-H bond at the alpha-position to the carboxyl group and interaction with the oxidant.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping potential energy surfaces and characterizing the geometry and energy of transition states. researchgate.net For a hypothetical reaction, such as the thermal decarboxylation of the acetic acid side chain, DFT could be used to model the transition state, revealing bond lengths and angles at the point of maximum energy. researchgate.net

The following table presents hypothetical parameters for a transition state in a reaction involving a phenylacetic acid derivative, based on computational studies of related systems. researchgate.net

| Parameter | Description | Example Value (from a model system) |

|---|---|---|

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | ~20-40 kcal/mol |

| Key Bond Length (Breaking) | The length of a bond being broken in the transition state. | ~30-50% elongated vs. reactant |

| Key Bond Length (Forming) | The length of a new bond being formed in the transition state. | ~1.5-2.0 times the final bond length |

| Vibrational Frequency | An imaginary frequency corresponding to the motion along the reaction coordinate. | Negative value (e.g., -500 cm⁻¹) |

Analysis of Electron Transfer Mechanisms (e.g., One-Electron vs. Two-Electron Pathways)

Chemical reactions can proceed through different electron transfer mechanisms. A two-electron pathway involves the movement of an electron pair, typical in polar reactions like nucleophilic substitutions. In contrast, a one-electron pathway, or single-electron transfer (SET), involves the movement of individual electrons and the formation of radical intermediates. numberanalytics.comwikipedia.org

Two-Electron Pathways: Reactions of the carboxylic acid group, such as protonation/deprotonation and esterification, typically proceed via two-electron mechanisms. The oxidation of the phenylacetic acid side chain by strong oxidants like Mn(VII) has also been proposed to occur via a two-electron transfer, forming a carbocation. orientjchem.org

One-Electron Pathways (SET): The sulfonyl group can participate in SET processes. Under photoredox conditions, aryl sulfones can be activated to generate sulfonyl radicals, which are key intermediates in various coupling reactions. acs.orgrsc.org This SET pathway provides a distinct mode of reactivity compared to the polar reactions of the carboxylic acid group.

| Characteristic | One-Electron Transfer (SET) | Two-Electron Transfer (Polar) |

|---|---|---|

| Intermediates | Radicals, Radical ions | Carbocations, Carbanions, Covalent intermediates |

| Typical Reactions | Photoredox catalysis, some redox reactions | Acid-base, Nucleophilic substitution/addition, Esterification |

| Initiation | Light (photocatalysis), Redox initiators | Interaction of nucleophiles and electrophiles |

| Example in Context | Formation of a sulfonyl radical | Oxidation of the α-carbon to a carbocation |

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species formed during a reaction that are neither reactants nor products. youtube.com Their identification is crucial for confirming a proposed mechanism. For this compound, several types of intermediates can be postulated depending on the reaction conditions.

Enolates: In the presence of a base, the α-proton of the acetic acid moiety can be abstracted to form an enolate intermediate. This nucleophilic species is a key intermediate in reactions like alkylation or condensation at the α-carbon. youtube.com

Carbocations: As mentioned, oxidation of the side chain can lead to the formation of a carbocation at the α-position. orientjchem.org This highly reactive electrophile would be rapidly trapped by any available nucleophile, such as water.

Radicals: SET processes can generate sulfonyl radicals or aryl radicals, depending on the reaction. acs.org These species are central to many modern cross-coupling and functionalization reactions.

Characterization of these short-lived species often requires specialized techniques such as transient absorption spectroscopy, electron paramagnetic resonance (EPR) for radical species, or trapping experiments where the intermediate is intercepted by a specific reagent to form a stable, identifiable product.

Comparative Mechanistic Studies with Related Phenylacetic Acid Systems

The reactivity of this compound can be understood by comparing it to other substituted phenylacetic acids. The ethylsulfonyl group is strongly electron-withdrawing through both inductive and resonance effects. Its position on the ring (ortho, meta, or para) significantly influences the molecule's properties. rsc.orgdoaj.org

Electronic Effects: Compared to unsubstituted phenylacetic acid (pKa ≈ 4.31), the presence of a strong electron-withdrawing group like ethylsulfonyl is expected to increase the acidity of the carboxylic acid (lower the pKa). stackexchange.com This is because the sulfonyl group helps to stabilize the resulting carboxylate anion. The effect would be more pronounced than that of weaker withdrawing groups (like halogens) and opposite to that of electron-donating groups (like methyl or methoxy).

Positional Effects (Ortho vs. Para): Placing the ethylsulfonyl group at the ortho position, as in the title compound, introduces steric hindrance around the acetic acid side chain. This could slow down reactions where a bulky reagent needs to access the carboxyl group or the α-carbon. Furthermore, the ortho-position allows for potential intramolecular interactions, such as hydrogen bonding between the acidic proton of the carboxyl group and an oxygen of the sulfonyl group, which could influence both conformation and reactivity. A para-substituent would exert a purely electronic effect without these steric or direct intramolecular influences.

The table below compares the expected influence of different substituents on the acidity of phenylacetic acid.

| Compound | Substituent Effect | Expected pKa (Relative to Phenylacetic Acid) |

|---|---|---|

| 4-Nitrophenylacetic acid | Strongly electron-withdrawing | Lower (more acidic) |

| This compound | Strongly electron-withdrawing, Steric hindrance | Lower (more acidic) |

| Phenylacetic acid | Reference (Weakly electron-withdrawing) | ~4.31 |

| 4-Methylphenylacetic acid | Electron-donating | Higher (less acidic) |

| 4-Methoxyphenylacetic acid | Strongly electron-donating | Higher (less acidic) |

Structural Elucidation and Spectroscopic Characterization of 2 2 Ethylsulfonyl Phenyl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of 2-(2-(ethylsulfonyl)phenyl)acetic acid is expected to reveal distinct signals corresponding to the different types of protons present in the molecule: the aromatic protons, the methylene (B1212753) protons of the acetic acid moiety, and the ethyl group protons of the sulfonyl substituent.

The aromatic region of the spectrum would likely exhibit a complex multiplet pattern due to the ortho-disubstitution on the benzene (B151609) ring. The four aromatic protons are chemically non-equivalent and would show spin-spin coupling. The proton ortho to the electron-withdrawing ethylsulfonyl group is expected to be the most deshielded and resonate at the lowest field.

The methylene protons of the acetic acid group (-CH₂COOH) would appear as a singlet, shifted downfield due to the proximity of the aromatic ring and the carboxylic acid group. The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet at a significantly downfield chemical shift, often between 10-13 ppm, although its position and appearance can be highly dependent on the solvent and concentration.

The ethyl group of the ethylsulfonyl moiety would give rise to a characteristic quartet for the methylene protons (-SO₂CH₂CH₃) and a triplet for the methyl protons (-SO₂CH₂CH₃), arising from coupling with the adjacent methyl and methylene groups, respectively. The methylene protons adjacent to the sulfonyl group would be more deshielded than the terminal methyl protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (Ar-H) | 7.2 - 8.0 | Multiplet | - |

| Methylene (-CH₂COOH) | ~3.8 | Singlet | - |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | - |

| Ethyl Methylene (-SO₂CH₂CH₃) | ~3.2 | Quartet | ~7.4 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carboxylic carbon, the aromatic carbons, the methylene carbon of the acetic acid group, and the carbons of the ethylsulfonyl group.

The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the range of 170-180 ppm. The aromatic region would show six distinct signals for the six carbons of the benzene ring, with their chemical shifts influenced by the nature and position of the substituents. The carbon atom directly attached to the electron-withdrawing ethylsulfonyl group would be shifted downfield.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis would be employed to differentiate between the types of carbon atoms. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH carbons. This would allow for the unambiguous assignment of the methylene and methyl carbons of the ethyl group and the methylene carbon of the acetic acid moiety.

Table 2: Predicted ¹³C NMR and DEPT Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 170 - 180 | No Signal | No Signal |

| Aromatic Quaternary (C-SO₂) | 135 - 145 | No Signal | No Signal |

| Aromatic Quaternary (C-CH₂COOH) | 130 - 140 | No Signal | No Signal |

| Aromatic (CH) | 125 - 135 | Positive | Positive |

| Ethyl Methylene (-SO₂CH₂CH₃) | 50 - 60 | Negative | No Signal |

| Acetic Acid Methylene (-CH₂COOH) | 35 - 45 | Negative | No Signal |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

For a molecule with a complex proton and carbon NMR spectrum, two-dimensional (2D) NMR techniques are invaluable for making definitive structural assignments.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton and carbon signals that are directly bonded (one-bond ¹H-¹³C coupling). It would be used to definitively link each proton signal to its attached carbon atom, for instance, confirming the assignments of the methylene protons to their respective methylene carbons in both the acetic acid and ethylsulfonyl groups.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton couplings (typically over two or three bonds). In the case of this compound, COSY would be crucial for establishing the connectivity between the protons on the aromatic ring and confirming the coupling between the methylene and methyl protons of the ethyl group.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C coupling). HMBC is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations would be expected between the methylene protons of the acetic acid moiety and the quaternary aromatic carbon to which it is attached, as well as the carboxylic carbon.

Modern NMR spectroscopy benefits from a range of advanced methodologies that enhance spectral quality and provide more detailed structural information.

Pulse-Field Gradients (PFG): PFGs are used in many modern NMR experiments, including 2D techniques like HSQC and HMBC, to select for desired signals and suppress artifacts. This results in cleaner spectra that are easier to interpret. PFG techniques are also the basis for diffusion-ordered spectroscopy (DOSY), which can be used to separate the signals of different components in a mixture based on their diffusion rates.

Solvent Suppression: In many cases, the signal from the NMR solvent can be much larger than the signals from the analyte, making it difficult to observe the peaks of interest. Various solvent suppression techniques, such as presaturation or the use of pulse sequences like WET (Water suppression Enhanced through T1 effects), can be employed to significantly reduce the intensity of the solvent signal, allowing for the clear observation of the solute's NMR spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands corresponding to its functional groups:

O-H Stretch: A broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group. The broadness is a result of hydrogen bonding.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid would be observed in the region of 1700-1725 cm⁻¹.

S=O Stretch: The ethylsulfonyl group would exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

C-H Stretch: C-H stretching vibrations for the sp³ hybridized carbons of the methylene and ethyl groups would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H (Ar-H) stretching vibrations would be observed as weaker bands just above 3000 cm⁻¹.

Ar-H Bending: Out-of-plane bending vibrations for the ortho-disubstituted aromatic ring would give rise to characteristic bands in the fingerprint region, typically around 750-770 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Ethylsulfonyl | S=O Asymmetric Stretch | 1300 - 1350 | Strong |

| Ethylsulfonyl | S=O Symmetric Stretch | 1120 - 1160 | Strong |

| Aromatic | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic | C-H Stretch | 2850 - 3000 | Medium |

Due to the absence of specific scientific literature and publicly available analytical data for the compound "this compound," it is not possible to provide a detailed article on its structural elucidation and spectroscopic characterization that meets the required standards of scientific accuracy and detail.

Extensive searches for experimental data regarding the mass spectrometry (including precise molecular weight determination, fragmentation pattern analysis, and hyphenated MS techniques) and elemental analysis of "this compound" did not yield any specific research findings, data tables, or scholarly publications.

To fulfill the user's request, detailed and verified scientific data is essential. Without access to peer-reviewed articles, patents, or entries in chemical databases that specifically describe the analytical characterization of this compound, generating the requested content would lead to speculation and would not be scientifically sound.

Therefore, the sections on Mass Spectrometry (4.3) and Elemental Analysis (4.4) for "this compound" cannot be completed at this time.

Computational Chemistry and Theoretical Investigations of 2 2 Ethylsulfonyl Phenyl Acetic Acid

Molecular Geometry and Conformation Studies

Computational chemistry provides powerful tools to predict the three-dimensional structure of molecules and identify their most stable conformations.

Energy Minimization and Conformational Analysis

Energy minimization, also known as geometry optimization, is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, representing the most stable structure. For a flexible molecule like 2-(2-(ethylsulfonyl)phenyl)acetic acid, which has several rotatable bonds (e.g., around the C-C and C-S bonds), a conformational analysis is necessary.

This analysis involves systematically rotating these bonds to explore the potential energy surface of the molecule. By calculating the energy of each conformation, a global minimum (the most stable conformer) and various local minima can be identified. These calculations are typically performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. The resulting data would reveal the preferred spatial arrangement of the ethylsulfonyl and acetic acid groups relative to the phenyl ring.

Prediction of Intramolecular and Intermolecular Interactions

Once the stable conformations are identified, further analysis can predict the non-covalent interactions that stabilize them.

Intramolecular Interactions: Within a single molecule of this compound, hydrogen bonds could potentially form between the hydrogen of the carboxylic acid group and one of the oxygen atoms of the sulfonyl group. This would create a stable ring-like structure. Steric hindrance between the bulky ethylsulfonyl group and the acetic acid side chain, being in the ortho position, would also significantly influence the molecule's preferred geometry.

Electronic Structure Calculations

These calculations provide insight into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and spectroscopic properties.

Determination of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

For this compound, the electron-withdrawing nature of the ethylsulfonyl group would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenylacetic acid. The precise energy values and the spatial distribution of these orbitals would be determined through quantum chemical calculations.

Table 1: Hypothetical Frontier Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: These are illustrative values and would require specific calculations for confirmation.

Calculation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structure verification.

Predicted NMR Shifts: The theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculations would predict the specific resonance frequencies for each hydrogen and carbon atom in the molecule, taking into account the electronic environment created by the neighboring functional groups. For instance, the protons on the phenyl ring would show distinct shifts due to the electronic effects of both the ethylsulfonyl and acetic acid groups.

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the absorption bands seen in infrared (IR) and Raman spectra. nih.gov Each vibrational mode corresponds to a specific molecular motion, such as the stretching of the C=O bond in the carboxylic acid or the S=O bonds in the sulfonyl group. Comparing the calculated vibrational spectrum with an experimental one is a powerful method for confirming the molecule's structure and conformational state. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | ~3500 |

| Carboxylic Acid | C=O stretch | ~1710 |

| Sulfonyl | Asymmetric SO₂ stretch | ~1350 |

| Sulfonyl | Symmetric SO₂ stretch | ~1150 |

Note: These are typical frequency ranges and would be precisely calculated for the specific molecule.

Reaction Pathway and Mechanistic Simulations

Theoretical chemistry can be used to model chemical reactions, providing insights into reaction mechanisms that are often difficult to obtain experimentally. For this compound, one could simulate its synthesis or degradation pathways. nih.gov

For example, a simulation could map the energy profile of a reaction, identifying the transition states (the energy barriers that must be overcome) and any intermediate structures. This would allow for a detailed understanding of the reaction's kinetics and thermodynamics. Such simulations are crucial for optimizing reaction conditions, predicting potential byproducts, and designing novel synthetic routes.

Transition State Localization and Reaction Energy Profiles

The study of reaction mechanisms at a computational level hinges on the ability to locate transition states and map out the corresponding reaction energy profiles. For a molecule like this compound, several reactions are of interest, including the deprotonation of the carboxylic acid, conformational changes, and potential synthetic pathways.

Transition State Localization:

Transition state (TS) localization for reactions involving this compound would typically be performed using quantum mechanical methods, such as Density Functional Theory (DFT). These methods are employed to find the saddle point on the potential energy surface that connects reactants and products. For a given reaction, the process involves proposing an initial guess for the TS geometry, followed by an optimization algorithm that converges on the structure where the energy is at a maximum along the reaction coordinate but a minimum in all other degrees of freedom. The successful localization of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For conformational transitions, such as the rotation around the C-C bond connecting the phenyl ring and the acetic acid moiety, or rotation of the ethylsulfonyl group, transition states would represent the sterically hindered geometries. For chemical reactions, such as the esterification of the carboxylic acid, the transition state would involve the approach of the alcohol and the subsequent bond-forming and bond-breaking steps.

Reaction Energy Profiles:

In the case of this compound, the bulky and electron-withdrawing ethylsulfonyl group at the ortho position is expected to have a significant impact on reaction energy profiles. For instance, in reactions involving the carboxylic acid group, the ethylsulfonyl group could sterically hinder the approach of reactants, thereby increasing the activation energy. Electronically, the sulfonyl group is strongly electron-withdrawing, which would increase the acidity of the carboxylic acid proton, thereby lowering the energy barrier for deprotonation. researchgate.net

A hypothetical reaction energy profile for the rotation of the acetic acid group is presented in the table below. The energies are illustrative and based on typical values for sterically hindered aromatic compounds.

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Global Minimum | 60 | 0 |

| Transition State 1 | 0 | 5 |

| Local Minimum | 120 | 2 |

| Transition State 2 | 180 | 8 |

| This table presents hypothetical relative energies for the conformational changes of this compound to illustrate the concept of a reaction energy profile. |

Solvent Effects on Molecular Structure and Reactivity

The solvent environment can profoundly influence the structure, stability, and reactivity of a molecule. For this compound, with its polar carboxylic acid and ethylsulfonyl groups, solvent effects are expected to be particularly significant. These effects are typically modeled computationally using either implicit or explicit solvent models.

Implicit Solvent Models:

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For this compound, an implicit solvent model would predict that polar solvents will stabilize conformations with larger dipole moments. For example, the anti-conformation of the carboxylic acid group, while less stable in the gas phase, may be stabilized in a polar solvent due to more favorable interactions with the solvent continuum. nih.gov

Explicit Solvent Models:

Explicit solvent models involve including a number of individual solvent molecules in the computational simulation, typically within a molecular dynamics (MD) or Monte Carlo framework. This approach is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For this compound in an aqueous environment, explicit water molecules would be expected to form strong hydrogen bonds with the carboxylic acid group and the oxygen atoms of the ethylsulfonyl group. These specific interactions can influence the conformational preferences of the molecule. For instance, the formation of a hydrogen-bonding network could favor a particular orientation of the acetic acid side chain.

The effect of the solvent on reactivity can also be significant. For reactions involving charged species, such as the deprotonation of the carboxylic acid, polar solvents will stabilize the resulting carboxylate anion and the proton, thereby facilitating the reaction. The choice of solvent can therefore alter reaction rates and even the position of chemical equilibria. rsc.orgelsevierpure.com

The following table illustrates the potential effect of solvent polarity on the calculated energy barrier for a hypothetical reaction of this compound.

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 25 |

| Toluene | 2.4 | 22 |

| Acetone | 21 | 18 |

| Water | 78 | 15 |

| This table presents hypothetical activation energies to illustrate the trend of decreasing energy barriers with increasing solvent polarity for a reaction involving polar or charged species. |

Analytical Methodologies for Purity Assessment and Process Control

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of chemical compounds. For 2-(2-(Ethylsulfonyl)phenyl)acetic acid, techniques such as High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are indispensable tools for both quantitative purity assessment and qualitative process control.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the definitive determination of purity and the quantification of this compound. Its high resolution and sensitivity make it ideal for separating the main compound from process-related impurities and degradation products. In the synthesis of analogous compounds, such as (4-methylsulfonyl)phenyl acetic acid, HPLC is routinely employed to assess the purity of the product. For instance, purity levels of 85.9% and 96.9% have been reported for intermediates in related syntheses, demonstrating the method's capacity to quantify product quality accurately. google.comgoogle.com The purity of final test compounds in related research is often confirmed to be greater than 98% by HPLC analysis. nih.gov

Reverse-phase HPLC (RP-HPLC) is the most common mode used for analyzing phenylacetic acid derivatives due to their moderate polarity. The development of a robust RP-HPLC method involves the systematic optimization of several key parameters to achieve adequate separation (resolution) between the target compound and any potential impurities.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (often with a buffer or acid modifier like phosphoric acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comamazonaws.comsielc.com The ratio of these components is adjusted to control the retention time of the compound. For example, a method for a similar compound utilized a mobile phase of 0.05% trifluoroacetic acid in a water-acetonitrile mixture (85:15, v/v). researchgate.netnih.gov

Flow Rate: The flow rate of the mobile phase through the column affects both the analysis time and the separation efficiency. A typical analytical flow rate is around 1.0 mL/min. researchgate.netnih.gov

Detection Wavelength: The choice of UV detection wavelength is critical for sensitivity. The wavelength is selected based on the UV absorbance maximum of the analyte to ensure the best possible signal-to-noise ratio. For phenylacetic acid derivatives and related sulfonyl compounds, detection is often performed in the range of 215 nm to 240 nm. nih.govresearchgate.netnih.gov

The table below summarizes typical starting parameters for the method development of a related compound, which would be analogous for this compound.

| Parameter | Typical Value/Condition | Purpose |

| Column | C18, 150 mm x 4.6 mm, 5 µm particles | Provides a non-polar stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile and water (with 0.05-0.1% acid like TFA or phosphoric acid) | Elutes the compound from the column; acid improves peak shape. researchgate.netnih.gov |

| Gradient/Isocratic | Isocratic (e.g., 75:25 Water:Acetonitrile) or Gradient | Isocratic is simpler; gradient is used for complex mixtures. nih.gov |

| Flow Rate | 1.0 mL/min | Balances analysis time with separation efficiency. researchgate.netnih.gov |

| Column Temperature | 35 °C | Ensures reproducible retention times. |

| Detection | UV, 220-240 nm | Monitors the eluent for the presence of the UV-absorbing analyte. nih.govresearchgate.net |

| Injection Volume | 5-10 µL | Introduces a precise amount of the sample onto the column. |